molecular formula C8H3N3O2 B1295753 3-Nitrophthalonitrile CAS No. 51762-67-5

3-Nitrophthalonitrile

Cat. No.: B1295753
CAS No.: 51762-67-5
M. Wt: 173.13 g/mol
InChI Key: UZJZIZFCQFZDHP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Nitrophthalonitrile involves its reactivity due to the presence of nitro and nitrile functional groups. These groups make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Biological Activity

3-Nitrophthalonitrile is a compound belonging to the phthalonitrile family, which has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and anticancer research. This article presents a detailed examination of its biological activity, supported by relevant data, case studies, and research findings.

Structural Characteristics

This compound is characterized by its nitro group and two cyano groups attached to a phthalene core. The compound has been extensively analyzed using various spectroscopic techniques, including:

  • FT-IR Spectroscopy : Used to identify functional groups.
  • NMR Spectroscopy : Both 1H^{1}H and 13C^{13}C NMR provide insights into the molecular structure.
  • X-ray Crystallography : Offers precise geometric data.

These methods confirm that the nitro group significantly influences the electronic properties and reactivity of the compound, which is crucial for its biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The biological activity was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MG63 (osteosarcoma). Key findings include:

  • Cell Viability Assays : The XTT assay was utilized to determine cell viability post-treatment with varying concentrations (12.5, 25, 50, 100 μM). Results indicated a dose-dependent reduction in cell viability, particularly notable at higher concentrations .
  • Mechanism of Action : The compound's mechanism appears to involve DNA interaction and the generation of reactive oxygen species (ROS) upon light activation, which is typical for photodynamic agents .

Case Studies

  • Photodynamic Therapy (PDT) :
    • A study investigated the efficacy of this compound in PDT for cancer treatment. The compound demonstrated significant cytotoxic effects when activated by light, suggesting its potential as a photosensitizer in clinical applications .
  • DNA Binding Studies :
    • Molecular docking studies indicated that this compound binds effectively to DNA, disrupting replication processes in cancer cells. This property enhances its anticancer activity by preventing cell division .

Computational Studies

Density Functional Theory (DFT) calculations have provided insights into the electronic properties of this compound. Key parameters include:

  • HOMO-LUMO Energy Gap : Calculated values suggest favorable reactivity and stability.
  • Chemical Reactivity Indices : Parameters such as electronegativity (χ\chi ), chemical potential (μ\mu ), and hardness (η\eta ) were derived from electronic energy calculations .

Data Summary

PropertyValue/Observation
Molecular FormulaC8H4N4O2
Anticancer ActivityEffective against MCF-7 and MG63
MechanismROS generation upon light activation
DNA BindingStrong interaction confirmed
DFT Calculated Energy GapFavorable for reactivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-nitrophthalonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is typically synthesized via nitration of phthalonitrile derivatives. Key protocols involve nucleophilic substitution reactions using 3,4,5-trimethoxyphenol or substituted phenols with this compound under basic conditions (e.g., K₂CO₃) at elevated temperatures (80°C) . Optimization strategies include adjusting reaction time (48–72 hours), solvent polarity (DMF or DMSO), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization in methanol or column chromatography .

Q. How can spectroscopic techniques validate the structural integrity of this compound and its derivatives?

  • Methodological Answer : Structural validation employs:

  • ¹H-NMR : To confirm nitro and cyano group positioning via characteristic aromatic proton splitting patterns .
  • FTIR : Peaks at ~2230 cm⁻¹ (C≡N stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) confirm functional groups .
  • UV-Vis : π→π* transitions in phthalocyanine derivatives (e.g., 600–700 nm Q-bands) indicate successful cyclotetramerization .

Q. What purification challenges arise during this compound synthesis, and how are they resolved?

  • Methodological Answer : Common issues include:

  • Byproduct formation : Nitration side products (e.g., dinitro derivatives) are minimized by controlling nitric acid concentration and reaction temperature .
  • Solubility limitations : Recrystallization in methanol or acetonitrile removes polar impurities, while non-polar solvents (e.g., hexane) isolate non-polar byproducts .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on the reactivity of this compound in phthalocyanine synthesis?

  • Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing nucleophilic attack to specific positions (e.g., para to nitro in SNAr reactions). Computational studies (DFT) reveal charge distribution and transition-state stabilization energies, guiding substituent selection for regioselective phthalocyanine formation .

Q. How do computational methods enhance the prediction of this compound’s physicochemical properties?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian09) model molecular geometry, vibrational frequencies, and electronic properties. For example, HOMO-LUMO gaps predict redox behavior, while electrostatic potential maps identify reactive sites for functionalization .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or polymorphic forms. Cross-validation using:

  • High-resolution mass spectrometry (HR-MS) : Confirms molecular ion peaks (e.g., [M+H]+ for C₈H₃N₃O₂ at m/z 174.0295) .
  • X-ray crystallography : Resolves ambiguities in crystal packing and nitro-group orientation .

Q. How can HPLC-MS/MS be applied to quantify trace impurities in this compound batches?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with tandem MS detects impurities (e.g., residual phthalic acid derivatives). Internal standards (e.g., deuterated analogs) improve quantification accuracy, with detection limits <0.1% .

Q. Data Interpretation & Experimental Design

Q. What statistical approaches are recommended for analyzing reproducibility in this compound-based synthetic protocols?

  • Methodological Answer : Use ANOVA to compare batch-to-batch variability in yield/purity. Design of experiments (DoE) tools (e.g., response surface methodology) optimize reaction parameters (temperature, catalyst loading) while minimizing resource use .

Q. How do solvent polarity and temperature influence the cyclotetramerization kinetics of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize intermediates, accelerating cyclization. Arrhenius plots derived from kinetic studies (monitored via in situ UV-Vis) reveal activation energies, guiding temperature selection (typically 120–160°C) .

Properties

IUPAC Name

3-nitrobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJZIZFCQFZDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073531
Record name 1,2-Benzenedicarbonitrile, 3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51762-67-5
Record name 3-Nitrophthalonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51762-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarbonitrile, 3-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarbonitrile, 3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitrophthalonitrile
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Record name 1,2-Benzenedicarbonitrile, 3-nitro
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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